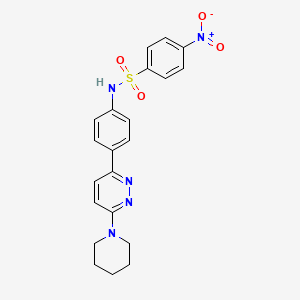

4-nitro-N-(4-(6-(piperidin-1-yl)piridazin-3-yl)fenil)bencenosulfonamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-nitro-N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide is a complex organic compound that features a pyridazine ring, a piperidine moiety, and a benzenesulfonamide group. This compound is of interest due to its potential pharmacological activities and applications in medicinal chemistry.

Aplicaciones Científicas De Investigación

4-nitro-N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial or anticancer agent.

Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials and agrochemicals.

Mecanismo De Acción

Target of Action

It’s known that pyridazine derivatives, which this compound is a part of, have been utilized in medicinal chemistry against a range of biological targets .

Mode of Action

Some compounds like 5-acyl-n-methyl derivative when tested in vivo on lipopolysaccharide stimulated rat peritoneal macrophages, were seen to be active in inhibition of prostaglandin e2 and interleukin activity .

Biochemical Pathways

It’s known that pyridazine derivatives have shown a wide range of pharmacological activities such as antimicrobial, antidepressant anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant and various other anticipated biological activities .

Pharmacokinetics

The compound is used in scientific research, drug discovery, and development, molecular biology studies, and medicinal chemistry investigations, which suggests that it has suitable pharmacokinetic properties for these applications.

Result of Action

Pyridazine derivatives have been demonstrated to possess antipyretics, anti-inflammatory and analgesic, antiplatelet, anticancer, antidepressant, anxiolytic, antidiabetic, antihypertensive, anticonvulsant, bronchial asthma and allergy, antifungal, antibacterial, antitubercular and many other anticipated biological properties .

Action Environment

The compound is used in various applications, such as drug discovery and development, molecular biology studies, and medicinal chemistry investigations, which suggests that it has suitable stability and efficacy under various conditions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitro-N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide typically involves multi-step organic reactions. The process begins with the formation of the pyridazine ring, followed by the introduction of the piperidine group and the benzenesulfonamide moiety. Common reagents used in these reactions include hydrazine derivatives, sulfonyl chlorides, and nitrobenzene derivatives. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon for hydrogenation steps .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction pathways but optimized for efficiency and yield. This could include continuous flow reactors and automated synthesis systems to ensure consistent quality and scalability .

Análisis De Reacciones Químicas

Types of Reactions

4-nitro-N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine under hydrogenation conditions.

Reduction: The nitro group can be reduced to an amine using reagents like tin(II) chloride or iron powder in acidic conditions.

Common Reagents and Conditions

Common reagents for these reactions include hydrogen gas with palladium catalysts for hydrogenation, tin(II) chloride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions include the corresponding amines from reduction reactions and substituted sulfonamides from nucleophilic substitution reactions .

Comparación Con Compuestos Similares

Similar Compounds

Pyridazine Derivatives: Compounds like pyridazinone and pyridazine-based drugs share structural similarities and pharmacological activities.

Piperidine Derivatives: Compounds containing the piperidine ring, such as piperidine-based pharmaceuticals, exhibit similar chemical properties.

Benzenesulfonamide Derivatives: Sulfonamide-based drugs, including antibiotics and diuretics, share the sulfonamide functional group.

Uniqueness

4-nitro-N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide is unique due to its combination of the pyridazine, piperidine, and benzenesulfonamide moieties, which confer a distinct set of chemical and biological properties. This unique structure allows for diverse applications in medicinal chemistry and other scientific fields .

Actividad Biológica

4-Nitro-N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide is a complex organic compound notable for its potential pharmacological activities, particularly in the fields of oncology and infectious diseases. This compound features a unique structural arrangement that includes a pyridazine ring, a piperidine moiety, and a benzenesulfonamide group, which collectively contribute to its biological activity.

- Molecular Formula : C21H21N5O4S

- Molecular Weight : 439.49 g/mol

- Purity : Typically around 95% in commercial preparations.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, primarily as a potential kinase inhibitor . Kinases are crucial enzymes involved in signaling pathways that regulate cell proliferation and survival, making them significant targets in cancer therapy.

Key Findings

- Kinase Inhibition : A study published in Bioorganic & Medicinal Chemistry Letters demonstrated that 4-nitro-N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide shows moderate inhibitory effects on specific kinases associated with cancer cell proliferation. This suggests its utility as an anti-cancer agent.

- Antimicrobial Properties : Preliminary studies have also suggested potential antimicrobial activity against various pathogens, although specific data on its efficacy is still emerging. The presence of the nitro and sulfonamide groups may enhance its reactivity and biological activity.

- In Vitro Studies : Interaction studies utilizing molecular docking and in vitro assays have been conducted to evaluate the binding affinity of this compound with biological targets. These studies are essential for understanding the pharmacodynamics and pharmacokinetics of the compound.

Anticancer Activity

A significant focus of research has been on the anticancer properties of 4-nitro-N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide. In vitro assays have shown that it can inhibit the growth of several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the inhibition of key signaling pathways mediated by kinases.

Antimicrobial Activity

The compound has shown promise as an antimicrobial agent in preliminary studies. Specific tests have indicated effectiveness against Gram-positive and Gram-negative bacteria, although detailed Minimum Inhibitory Concentration (MIC) values are still under investigation .

Case Studies

Molecular Modeling Studies

Molecular modeling techniques have been employed to predict how 4-nitro-N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide interacts with biological targets. These computational studies help elucidate the binding affinities and structural interactions critical for its biological efficacy.

Propiedades

IUPAC Name |

4-nitro-N-[4-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N5O4S/c27-26(28)18-8-10-19(11-9-18)31(29,30)24-17-6-4-16(5-7-17)20-12-13-21(23-22-20)25-14-2-1-3-15-25/h4-13,24H,1-3,14-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQLLUWGEMAQWLB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NN=C(C=C2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N5O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.